molecular formula C20H18F3N3O4 B2408136 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide CAS No. 1021106-07-9

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide

Cat. No.: B2408136
CAS No.: 1021106-07-9
M. Wt: 421.376
InChI Key: CWVCCMAFZAKWHJ-UHFFFAOYSA-N
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Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C20H18F3N3O4 and its molecular weight is 421.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing novel compounds with structures similar to the specified chemical. For instance, Koza et al. (2013) reported the synthesis of a new class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from related esters and using various synthesis techniques like regiospecific conversion, hydrazine reaction, and intramolecular cyclization (Koza et al., 2013). This research highlights the potential for creating new derivatives and analogues of the specified compound.

Antioxidant and Anticancer Activity

A study by Tumosienė et al. (2020) focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which possess structural similarities. These compounds demonstrated significant antioxidant activity, some outperforming known antioxidants like ascorbic acid. Furthermore, their anticancer activity against human glioblastoma and breast cancer cell lines was explored, highlighting the potential therapeutic applications of these compounds (Tumosienė et al., 2020).

Heterocyclic System Transformation

Research by Harsanyi and Norris (1987) on related α-alkyl 4- and 5-nitropyrrol-2-ylmethyl derivatives indicates the possibility of converting the specified compound into other heterocyclic systems. Their work demonstrated reactions with various ions and highlighted the potential of these compounds for further chemical transformations (Harsanyi & Norris, 1987).

Aza-Piancatelli Rearrangement

A study by Reddy et al. (2012) on furan-2-yl(phenyl)methanol derivatives, closely related to the specified compound, showed that these can undergo aza-Piancatelli rearrangement. This process resulted in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, indicating the versatility of similar furan-based compounds in synthesizing various heterocyclic derivatives (Reddy et al., 2012).

Biological Activity and Pharmacological Potential

Several studies explore the biological and pharmacological potential of compounds structurally related to 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and significant in vitro activity against Trypanosoma and Plasmodium falciparum (Ismail et al., 2004). Similarly, their 2003 study on aza-analogues of furamidine revealed compounds with potent antiprotozoal activity, highlighting the therapeutic potential of such derivatives (Ismail et al., 2003).

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c1-29-16-8-6-13(20(21,22)23)12-15(16)24-18(27)5-2-10-26-19(28)9-7-14(25-26)17-4-3-11-30-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVCCMAFZAKWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.